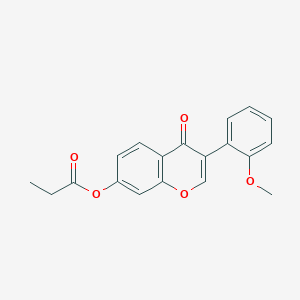

1-甲基-2-氧代-4-苯基-1,2-二氢-3-吡啶甲腈

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

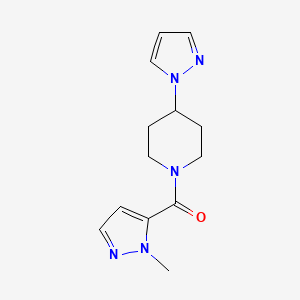

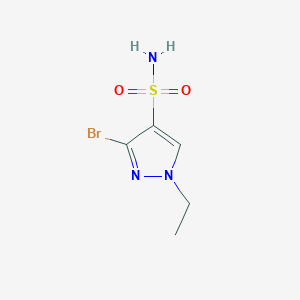

The compound "1-Methyl-2-oxo-4-phenyl-1,2-dihydro-3-pyridinecarbonitrile" is a pyridine derivative, which is a class of compounds that have been extensively studied due to their diverse range of biological activities and applications in medicinal chemistry. Pyridine derivatives are known for their potential as cardiotonic agents, antimicrobial agents, and anticancer agents, as well as their interesting chemical properties and reactivity .

Synthesis Analysis

The synthesis of pyridine derivatives often involves multi-component reactions that can yield a variety of structurally diverse compounds. For instance, the synthesis of 1,2-dihydro-5-(substituted phenyl)-2(1H)-pyridinones, which are closely related to the compound , has been achieved and evaluated for inotropic activity, with certain substitutions leading to potent positive inotropic agents . Another example includes the synthesis of 1-alkoxy-4-amino-3,6-dioxo-1-phenyl-2,3,5,6-tetrahydro-1H-pyrrolo[3,4-c]pyridine-7-carbonitriles, which were obtained with high yields by reacting specific precursors in the presence of p-toluenesulfonic acid . Additionally, novel pyridine derivatives have been synthesized by reacting 1-(3-chlorophenyl)-3-(pyren-1-yl)-1H-pyrazole-4-carbaldehyde with different 1-(substituted phenyl)ethanones and ethyl cyanoacetate or malononitrile .

Molecular Structure Analysis

The molecular structure of pyridine derivatives is often confirmed using various spectroscopic techniques such as FT-IR, NMR, UV, and MS. For example, the tautomeric forms of certain pyridine derivatives have been studied using 1H and 13C NMR spectroscopy, supported by theoretical calculations . X-ray single crystal diffraction has also been employed to confirm the structure of novel pyridine derivatives, such as 2-amino-4-(4-methoxyphenyl)-6-(piperidin-1-yl)pyridine-3,5-dicarbonitrile .

Chemical Reactions Analysis

Pyridine derivatives can undergo various chemical reactions, leading to the formation of different functional groups and structural motifs. For instance, the reaction of 2,3-dihydro-2-oxo-4-phenyl-6-(thien-2-yl)pyridine-3-carbonitrile with hydrazine hydrate yielded a hydrazinocarbonyl derivative, and further reactions led to the synthesis of Schiff bases, pyrazole derivatives, urea derivatives, and carbamates . These reactions demonstrate the versatility of pyridine derivatives in chemical synthesis.

Physical and Chemical Properties Analysis

The physical and chemical properties of pyridine derivatives can be influenced by the nature of their substituents. For example, the fluorescence spectra of certain pyridine derivatives have been recorded in various solvents, showing the effects of substituents on their emission spectra . The solubility, melting points, and stability of these compounds can vary significantly depending on their molecular structure and the presence of different functional groups.

科学研究应用

合成和化学反应

化合物1-甲基-2-氧代-4-苯基-1,2-二氢-3-吡啶甲腈及其衍生物已被探索用于各种合成途径和化学反应。它可作为创建广泛的化学结构的前体。例如,它参与了异喹啉衍生物、吡啶并[2,3-d]嘧啶衍生物和6-取代-4-甲基-2-苯基-5-吡啶甲腈的合成,展示了其在化学反应中的多功能性 (Al-Issa, 2012)。

药理学研究

在药理学研究领域,该化合物的衍生物表现出积极的正性肌力作用,表明在心脏药物开发中具有潜力。值得注意的是,某些衍生物已被确认为有效的正性肌力药,表明它们在医学研究中的重要性 (Sircar 等人,1987)。

光学和结构特性

相关吡啶衍生物的光学和结构特性已被广泛研究。研究详细阐述了它们的热、结构和光学特性,以及它们在结和器件制造中的应用。例如,对沉积在基板上的此类化合物的薄膜的研究阐明了它们在创建异质结和光传感器的潜力 (Zedan, El-Taweel, & El-Menyawy, 2020)。

材料科学和电子学

在材料科学和电子学领域,某些吡唑并[4,3-b]吡啶衍生物的热稳定性和电子特性已经过检验。对它们的晶体结构的研究和对它们的二极管参数的评估强调了该化合物在电子器件和材料开发中的相关性 (El-Menyawy, Zedan, & Nawar, 2019)。

作用机制

Target of Action

It’s worth noting that compounds with similar structures, such as indole derivatives, have been found to bind with high affinity to multiple receptors , suggesting potential targets for this compound.

Mode of Action

Similar compounds have been shown to interact with their targets, leading to a variety of biological activities .

Biochemical Pathways

Related compounds have been associated with a broad spectrum of biological activities, suggesting that they may impact multiple pathways .

Result of Action

Related compounds have been associated with a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

属性

IUPAC Name |

1-methyl-2-oxo-4-phenylpyridine-3-carbonitrile |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10N2O/c1-15-8-7-11(12(9-14)13(15)16)10-5-3-2-4-6-10/h2-8H,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XJMXHTQZLWXEDW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=CC(=C(C1=O)C#N)C2=CC=CC=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

210.23 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-2,6-difluorobenzamide](/img/structure/B2518735.png)

![(E)-ethyl 2-(3-(but-2-en-1-yl)-1,7-dimethyl-2,4-dioxo-3,4-dihydro-1H-imidazo[2,1-f]purin-8(2H)-yl)acetate](/img/structure/B2518739.png)

![2-Chloro-N-[[2-(4-methylphenyl)oxan-3-yl]methyl]propanamide](/img/structure/B2518742.png)

![4-Chloro-N-[(1-morpholin-4-ylcyclobutyl)methyl]benzamide](/img/structure/B2518743.png)